molecular formula C14H16F2O4 B2633366 2,6-Difluoro-4-(5-propyl-1,3-dioxan-2-yl)benzoic acid CAS No. 202476-52-6

2,6-Difluoro-4-(5-propyl-1,3-dioxan-2-yl)benzoic acid

Cat. No.: B2633366
CAS No.: 202476-52-6
M. Wt: 286.275
InChI Key: MTCNWXLVGSWDOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2,6-Difluoro-4-(5-propyl-1,3-dioxan-2-yl)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The major products formed depend on the specific reaction and conditions employed .

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-(5-propyl-1,3-dioxan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms and dioxane moiety play crucial roles in its reactivity and interactions . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

2,6-difluoro-4-(5-propyl-1,3-dioxan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2O4/c1-2-3-8-6-19-14(20-7-8)9-4-10(15)12(13(17)18)11(16)5-9/h4-5,8,14H,2-3,6-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCNWXLVGSWDOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1COC(OC1)C2=CC(=C(C(=C2)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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